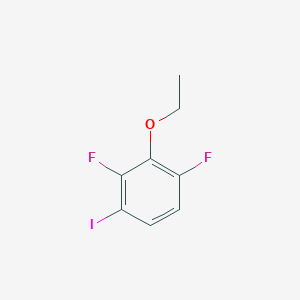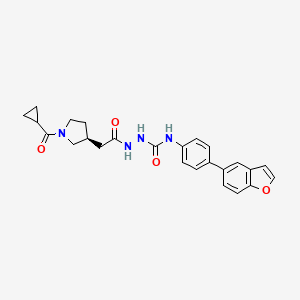
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a cyclopropane ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide likely involves multiple steps, including:
- Formation of the benzofuran-5-yl phenyl intermediate.
- Introduction of the cyclopropanecarbonyl group to the pyrrolidine ring.
- Coupling of the intermediate with the hydrazine-1-carboxamide moiety.
Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often involving continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Substitution reactions might occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide: can be compared with other benzofuran derivatives, cyclopropane-containing compounds, and pyrrolidine derivatives.
Uniqueness
- The unique combination of benzofuran, cyclopropane, and pyrrolidine moieties in a single molecule may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-(1-benzofuran-5-yl)phenyl]-3-[[2-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]acetyl]amino]urea |
InChI |
InChI=1S/C25H26N4O4/c30-23(13-16-9-11-29(15-16)24(31)18-1-2-18)27-28-25(32)26-21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-33-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,30)(H2,26,28,32)/t16-/m0/s1 |
InChI Key |
XRBCZQDWXXBNNI-INIZCTEOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CC(=O)NNC(=O)NC2=CC=C(C=C2)C3=CC4=C(C=C3)OC=C4)C(=O)C5CC5 |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC(=O)NNC(=O)NC3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)


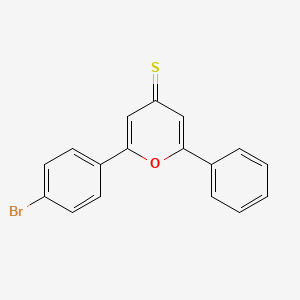

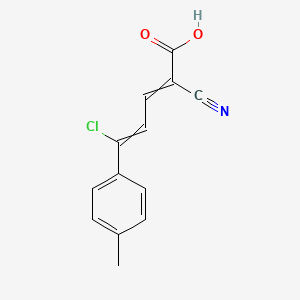
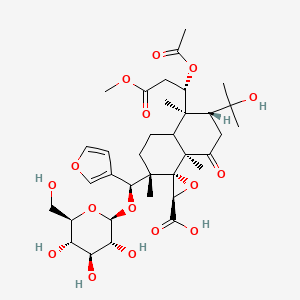
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
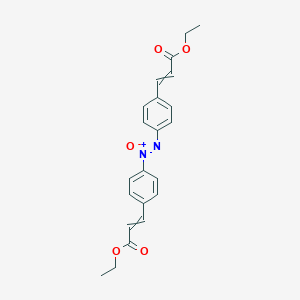
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)

![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
